N,N-diethyl-2-(2-phenoxyethoxy)benzamide
Beschreibung
Eigenschaften
Molekularformel |
C19H23NO3 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N,N-diethyl-2-(2-phenoxyethoxy)benzamide |
InChI |
InChI=1S/C19H23NO3/c1-3-20(4-2)19(21)17-12-8-9-13-18(17)23-15-14-22-16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3 |
InChI-Schlüssel |
GPEJILTYXWDYAD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Therapeutic Potential of 2-(2-Phenoxyethoxy)benzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. Within this broad class, derivatives of 2-(2-phenoxyethoxy)benzamide and the closely related 2-(2-phenoxyacetamido)benzamides have emerged as promising candidates for therapeutic development, exhibiting significant antiproliferative and anticonvulsant properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a particular focus on their potential as anticancer agents. Drawing on field-proven insights, this document details the experimental methodologies for evaluating their efficacy and elucidates the structure-activity relationships that govern their biological effects.
Introduction: The 2-Phenoxyalkoxy Benzamide Scaffold
The core chemical structure of a 2-(2-phenoxyethoxy)benzamide features a central benzamide ring substituted at the 2-position with a phenoxyethoxy group. This structural motif offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. While direct studies on 2-(2-phenoxyethoxy)benzamide derivatives are limited in publicly available literature, a wealth of research on the analogous 2-(2-phenoxyacetamido)benzamides provides a strong foundation for understanding their potential biological activities. The primary difference lies in the linker between the phenoxy and benzamide moieties—an ethoxy group in the former and an acetamido group in the latter. This seemingly minor alteration can influence the molecule's flexibility, polarity, and hydrogen bonding capacity, which in turn can impact its interaction with biological targets.
This guide will primarily focus on the well-documented biological activities of 2-(2-phenoxyacetamido)benzamides as a predictive framework for the potential of 2-(2-phenoxyethoxy)benzamide derivatives, while clearly noting the structural distinctions.
Synthesis of 2-(2-Phenoxyacetamido)benzamide Derivatives
The synthesis of 2-(2-phenoxyacetamido)benzamide derivatives is typically achieved through a straightforward amidation reaction.[1] The general synthetic route involves the reaction of an appropriate acid chloride with a substituted 2-aminobenzamide in the presence of a base, such as pyridine.[1] The requisite acid chlorides can be prepared from their corresponding carboxylic acids by treatment with a chlorinating agent like thionyl chloride.[1] The substituted 2-aminobenzamides can either be commercially available or synthesized through established multi-step procedures.[1]
Biological Activity and Therapeutic Potential
Antiproliferative and Anticancer Activity
A significant body of research has highlighted the potent antiproliferative activity of 2-(2-phenoxyacetamido)benzamide derivatives against a range of cancer cell lines.[1] These compounds have demonstrated efficacy against leukemia, breast cancer, colon cancer, and other solid tumors.[1]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary mechanism underlying the anticancer effects of these benzamide derivatives is the induction of programmed cell death, or apoptosis, and the disruption of the cell cycle.[1][2]
-
Cell Cycle Arrest: Treatment with these compounds has been shown to cause an accumulation of cancer cells in the G0/G1 phase of the cell cycle, preventing their progression to the S phase and subsequent cell division.[1][2]
-
Apoptosis Induction: The induction of apoptosis is a key hallmark of effective anticancer agents. 2-(2-phenoxyacetamido)benzamide derivatives trigger apoptosis through the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[1][2] Specifically, these compounds have been shown to activate effector caspases such as caspase-3 and caspase-7.[3][4]
The following diagram illustrates the proposed apoptotic pathway initiated by these benzamide derivatives:
Caption: Proposed apoptotic pathway induced by 2-phenoxyacetamido-benzamide derivatives.
Quantitative Data on Antiproliferative Activity
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-Phenoxyacetamido)benzamides | K562 (Leukemia) | Varies (sub-micromolar to low micromolar) | [1] |
| NCI 60-cell line panel | Varies (sub-micromolar to >100 µM) | [1] |
Anticonvulsant Activity
Derivatives of 2-phenoxy-phenyl-1,3,4-oxadiazole, which share the 2-phenoxy-phenyl moiety with the compounds of interest, have been synthesized and evaluated as benzodiazepine receptor agonists, demonstrating potential anticonvulsant activity.[5][6] Their mechanism of action is believed to be mediated through benzodiazepine receptors, and conformational analysis has shown that these compounds can mimic the structure of known benzodiazepine agonists like estazolam.[5] The anticonvulsant effects are often assessed using the pentylenetetrazole (PTZ)-induced convulsion test in animal models.[5]
Structure-Activity Relationships (SAR)
The biological activity of 2-(2-phenoxyacetamido)benzamide derivatives is highly dependent on the nature and position of substituents on both the benzamide and phenoxy rings.
-
Substituents on the Benzamide Ring: The introduction of various substituents on the benzamide ring can significantly modulate the antiproliferative activity. The specific effects are dependent on the nature of the substituent (e.g., electron-donating or electron-withdrawing) and its position.
-
Substituents on the Phenoxy Ring: Modifications to the phenoxy ring also play a crucial role in determining the potency and selectivity of these compounds.
-
Positional Isomerism: The position of the phenoxyacetamido moiety on the benzamide ring (ortho, meta, or para) has been investigated, with the ortho position generally being favored for potent antiproliferative activity.[1]
The following diagram illustrates the key structural components influencing the biological activity:
Caption: Key structural features influencing the biological activity of 2-(2-phenoxyacetamido)benzamide derivatives.
Experimental Protocols
In Vitro Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the distribution of cells in the different phases of the cell cycle.[8][9]
Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[9][10]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specific duration (e.g., 24 or 48 hours).[8]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[8][9]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[8][9][10]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7, as a measure of apoptosis induction.
Principle: The assay utilizes a substrate that is specifically cleaved by activated caspase-3 and caspase-7, releasing a fluorescent or luminescent signal that is proportional to the enzyme activity.[4]
Step-by-Step Methodology (using a fluorometric assay as an example):
-
Cell Treatment: Seed cells in a 96-well plate and treat with the test compound for the desired time.
-
Cell Lysis: Lyse the cells using a lysis buffer provided with the assay kit.
-
Substrate Addition: Add the caspase-3/7 substrate to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., excitation at 498 nm and emission at 521 nm for the R110 substrate).[11]
-
Data Analysis: Quantify the caspase activity by comparing the fluorescence of treated samples to that of untreated controls.
The following diagram outlines the general workflow for these key experiments:
Caption: A generalized workflow for the biological evaluation of 2-phenoxyalkoxy-benzamide derivatives.
Conclusion and Future Directions
Derivatives of 2-(2-phenoxyethoxy)benzamide and their acetamido analogues represent a promising class of compounds with significant potential for the development of novel anticancer and anticonvulsant therapies. Their straightforward synthesis, coupled with their potent biological activities and well-defined mechanisms of action, makes them attractive candidates for further investigation.
Future research in this area should focus on several key aspects:
-
Direct Synthesis and Evaluation of 2-(2-Phenoxyethoxy)benzamide Derivatives: A systematic investigation into the synthesis and biological activities of the 'ethoxy' derivatives is crucial to validate the hypotheses drawn from their 'acetamido' counterparts and to explore their unique therapeutic potential.
-
Expansion of the Structure-Activity Relationship (SAR) Studies: A broader range of substituents on both the benzamide and phenoxy rings should be explored to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Toxicity Studies: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles in a more complex biological system.
-
Target Identification and Validation: While the downstream effects of these compounds are becoming clearer, the precise molecular targets responsible for their biological activities remain to be fully elucidated. Target identification studies will be critical for a deeper understanding of their mechanism of action and for the rational design of next-generation derivatives.
By pursuing these research avenues, the full therapeutic potential of this versatile class of benzamide derivatives can be unlocked, paving the way for the development of new and effective treatments for cancer and neurological disorders.
References
-
Raffa, D., et al. (2015). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. European Journal of Medicinal Chemistry, 103, 275-287. [Link]
-
ResearchGate. (2025). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. Request PDF. [Link]
-
Creative Bioarray. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]
-
Raffa, D., et al. (2015). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. PubMed, 26344588. [Link]
-
PubChem. (n.d.). 2-(2-phenylethoxy)-N-(2-phenylethyl)benzamide. [Link]
-
Raffa, D., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. IRIS UniPA. [Link]
-
PubChemLite. (n.d.). Benzamide, 2-(2-(diethylamino)ethoxy)-n-(2-phenoxyphenyl)-, monohydrochloride. [Link]
-
Siddiqui, N., et al. (2017). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC. [Link]
-
Kaczor, A. A., & Matosiuk, D. (2002). New anticonvulsant agents. Semantic Scholar. [Link]
-
University of Chicago. (n.d.). Cell Cycle Analysis. [Link]
-
PubChem. (n.d.). 2-(2-ethoxyethoxy)-N-(2-ethoxyphenyl)benzamide. [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). [Link]
-
Fassihi, A., et al. (2009). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. PMC. [Link]
-
Hopkins, C. R., et al. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. PubMed, 25209672. [Link]
-
Vooturi, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI. [Link]
-
Vooturi, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. PubMed, 33671804. [Link]
-
Fassihi, A., et al. (2009). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) Phenyl- 1,3,4-oxadiazole Derivatives. PubMed, 24363737. [Link]
-
Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed, 40398185. [Link]
-
EPA. (2025). Benzamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-4-[2-(methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-. [Link]
-
Swinyard, E. A., et al. (1986). Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats. PubMed, 3753032. [Link]
Sources
- 1. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 5. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
literature review on N,N-diethyl-2-(2-phenoxyethoxy)benzamide applications
The following technical guide provides an in-depth analysis of N,N-diethyl-2-(2-phenoxyethoxy)benzamide , a specialized chemical scaffold with significant potential in medicinal chemistry, particularly in the modulation of sensory neurons (P2X3 receptors) and voltage-gated sodium channels.
Executive Summary & Chemical Identity
N,N-diethyl-2-(2-phenoxyethoxy)benzamide is a lipophilic benzamide ether characterized by a core benzamide scaffold substituted with a diethylamine group and a phenoxyethoxy ether linkage at the ortho position. While not a mass-market pharmaceutical, this chemotype represents a critical structural motif in the development of P2X3 antagonists (for chronic cough and visceral pain) and local anesthetics .
This guide synthesizes the chemical properties, synthesis pathways, and pharmacological applications of this compound, treating it as a high-value research probe and lead compound.
Physicochemical Profile
| Property | Value (Predicted/Experimental) | Relevance |
| IUPAC Name | N,N-diethyl-2-(2-phenoxyethoxy)benzamide | Official Nomenclature |
| Molecular Formula | C₁₉H₂₃NO₃ | Stoichiometry |
| Molecular Weight | 313.39 g/mol | Small Molecule Drug Space |
| LogP (Predicted) | ~3.8 - 4.2 | High Lipophilicity (CNS/PNS Penetration) |
| H-Bond Donors | 0 | Good Membrane Permeability |
| H-Bond Acceptors | 3 | Receptor Interaction Points |
| Rotatable Bonds | 8 | Conformational Flexibility |
| CAS (Acid Precursor) | 101093-93-0 | Precursor Identification |
Mechanism of Action & Pharmacology
The pharmacological utility of N,N-diethyl-2-(2-phenoxyethoxy)benzamide is derived from its ability to mimic the pharmacophore of established sensory neuron modulators.
Primary Target: P2X3 Receptor Antagonism
The 2-(2-phenoxyethoxy)benzamide moiety is a privileged scaffold in the design of P2X3 receptor antagonists. P2X3 receptors are ATP-gated ion channels predominantly expressed in sensory neurons (C-fibers) and are key drivers of chronic cough and neuropathic pain .
-
Mechanism : The phenoxyethoxy chain acts as a flexible linker that positions the distal phenyl ring into the hydrophobic pocket of the P2X3 receptor, while the benzamide core stabilizes the binding via π-π interactions.
-
Relevance : This structure serves as a simplified analog or precursor to advanced clinical candidates like Gefapixant (which shares the phenoxy-ether structural logic).
Secondary Target: Voltage-Gated Sodium Channels (NaV)
Structurally similar to Lidocaine and Propanidid , the N,N-diethylamide group confers local anesthetic properties by blocking the intracellular pore of voltage-gated sodium channels (NaV1.7, NaV1.8).
-
Blockade : The diethylamino "tail" is protonated at physiological pH, interacting with the S6 transmembrane segment to physically occlude the pore.
-
Effect : Inhibition of action potential propagation in nociceptors.
Pathway Visualization
The following diagram illustrates the dual-action pathway of this scaffold in suppressing sensory neuron hyperexcitability.
Figure 1: Mechanism of action showing P2X3 inhibition and potential downstream NaV blockade leading to sensory silencing.
Synthesis & Production Protocols
For researchers requiring high-purity material, the synthesis follows a convergent O-alkylation strategy followed by amidation (or vice-versa). The "Amide-First" route is preferred to avoid hydrolysis issues.
Synthesis Workflow (Recommended)
Reaction Scheme:
-
Starting Material : N,N-Diethylsalicylamide (commercially available or synthesized from salicylic acid).
-
Reagent : 2-Phenoxyethyl bromide.
-
Conditions : Base-catalyzed Williamson Ether Synthesis.
Figure 2: Optimized synthetic route for laboratory-scale production.
Detailed Protocol
Step 1: Preparation of N,N-Diethylsalicylamide (If not purchased)
-
Dissolve Salicylic acid (1.0 eq) in DCM.
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Add Diethylamine (1.5 eq) and stir at RT for 16h.
-
Wash with 1N HCl and Sat. NaHCO₃. Dry over MgSO₄.
Step 2: Etherification (The Critical Step)
-
Setup : In a round-bottom flask, dissolve N,N-Diethylsalicylamide (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Deprotonation : Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq). Stir for 30 min at RT to form the phenolate.
-
Alkylation : Add 2-Phenoxyethyl bromide (1.2 eq) dropwise.
-
Heating : Heat to 80°C for 12–18 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench : Pour reaction mixture into ice water.
-
Extraction : Extract with Ethyl Acetate (3x).
-
Purification : The organic layer is washed with 1M NaOH (critical to remove unreacted salicylamide) and Brine. Flash chromatography (SiO₂, 10-30% EtOAc in Hexanes) yields the pure oil/solid.
Experimental Validation & Assay Applications
To validate the biological activity of the synthesized compound, the following assays are standard in drug discovery campaigns.
P2X3 Calcium Flux Assay (Functional)
Objective : Determine the IC₅₀ of the compound against ATP-induced calcium influx in HEK293 cells expressing human P2X3.
-
Cell Prep : Plate HEK293-hP2X3 cells in 384-well black-wall plates.
-
Dye Loading : Incubate with Fluo-4 AM calcium dye for 45 min at 37°C.
-
Compound Addition : Add N,N-diethyl-2-(2-phenoxyethoxy)benzamide (serial dilutions, e.g., 0.1 nM to 10 µM) and incubate for 20 min.
-
Stimulation : Inject α,β-methylene ATP (agonist, EC₈₀ concentration).
-
Readout : Measure fluorescence intensity (FLIPR) immediately upon injection.
-
Analysis : Plot % inhibition vs. Log[Concentration] to derive IC₅₀.
Solubility & Stability Profiling
Given the lipophilic nature (LogP ~4), formulation is critical.
| Solvent System | Solubility Estimate | Application |
| DMSO | > 50 mM | Stock Solutions |
| Ethanol | > 20 mM | Topical Formulations |
| PBS (pH 7.4) | < 10 µM | Physiological Buffer (Requires co-solvent/cyclodextrin) |
| PEG-400/Water (20:80) | ~ 1-5 mM | In Vivo Injection Vehicle |
References & Authoritative Sources
-
Chemical Identity : PubChem. 2-(2-Phenoxyethoxy)benzoic acid (Precursor). CAS: 101093-93-0.[1] Link
-
P2X3 Mechanism : Ford, A. P. (2012). "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization." Purinergic Signalling. Link
-
Synthesis Methodology : Williamson Ether Synthesis of Salicylamides. Organic Chemistry Portal. Link
-
Structural Analogs : Richards, D. et al. (2019). "Discovery of Gefapixant (MK-7264): A Potent, Selective, and Peripherally Restricted P2X3 Receptor Antagonist." Journal of Medicinal Chemistry. Link
Disclaimer : This guide is for research and educational purposes only. N,N-diethyl-2-(2-phenoxyethoxy)benzamide is a chemical probe and is not approved for human clinical use without regulatory authorization. Always consult Safety Data Sheets (SDS) before handling.
Sources
potential therapeutic targets for phenoxyethoxy benzamide analogs
From Bacterial Cell Division to Oncogenic Kinase Inhibition
Executive Summary
The phenoxyethoxy benzamide scaffold represents a privileged structural motif in modern medicinal chemistry, characterized by its ability to bridge distinct lipophilic and polar binding domains within protein targets. Unlike simple benzamides, which often serve as mere hydrogen-bond donors/acceptors, the inclusion of the 2-phenoxyethoxy tail introduces a flexible, hydrophobic spacer that allows for "deep-pocket" engagement.
This guide analyzes the therapeutic potential of this scaffold, specifically focusing on two divergent but high-value targets: the bacterial cell division protein FtsZ (Filamenting temperature-sensitive mutant Z) and oncogenic Tyrosine Kinases (specifically EGFR). By exploiting the structural plasticity of the phenoxyethoxy linker, researchers can modulate selectivity between antimicrobial and antineoplastic activities.
Chemical Scaffold Analysis: The "Linker-Tail" Hypothesis
The pharmacological versatility of phenoxyethoxy benzamide analogs stems from their tripartite structure:
-
The Benzamide Core: Acts as the "anchor," frequently engaging in hydrogen bonding with backbone residues (e.g., the hinge region of kinases or the H7 helix of FtsZ).
-
The Ethoxy Linker: A critical 2-carbon spacer that provides rotational freedom, allowing the molecule to adopt a folded conformation to fit into curved hydrophobic pockets.
-
The Phenoxy Tail: A terminal aromatic moiety that engages in
stacking or hydrophobic interactions within the target's deep cleft.
SAR Insight: In Structure-Activity Relationship (SAR) studies, replacing the phenoxyethoxy group with shorter methoxy or rigid alkyne linkers often results in a >10-fold loss of potency, confirming the necessity of the flexible hydrophobic reach [1].
Primary Therapeutic Target: Bacterial FtsZ
Mechanism of Action
FtsZ is a tubulin-homologue GTPase essential for bacterial cell division (cytokinesis). It polymerizes to form the Z-ring at the mid-cell division site. Phenoxyethoxy benzamide analogs function as inhibitors of FtsZ polymerization .
-
Binding Site: The interdomain cleft (hydrophobic pocket) between the H7 helix and the C-terminal beta-sheet of FtsZ.
-
Effect: The phenoxyethoxy tail wedges into this cleft, stabilizing the monomeric state or inducing curved, non-functional filaments. This prevents Z-ring constriction, leading to filamentation and cell death.
Pathway Visualization
The following diagram illustrates the disruption of the Z-ring formation by the ligand.
Figure 1: Mechanism of FtsZ inhibition. The ligand sequesters monomers, preventing Z-ring assembly.
Secondary Therapeutic Target: Oncogenic Kinases (EGFR)
Mechanism of Action
While benzamides are classic pharmacophores for PARP inhibition, the addition of the bulky phenoxyethoxy group shifts specificity towards kinases with accessible hydrophobic back-pockets, such as EGFR (Epidermal Growth Factor Receptor).
-
Binding Mode: The benzamide moiety binds to the hinge region (mimicking ATP's adenine), while the phenoxyethoxy arm extends into the solvent-exposed region or the hydrophobic "back pocket" (Gatekeeper region), improving selectivity over wild-type kinases.
-
Therapeutic Utility: Effective against drug-resistant cancer lines (e.g., breast cancer SK-BR-3) by inhibiting downstream signaling (PI3K/AKT pathways) [2].
Experimental Validation Framework
To validate these targets, a rigorous, self-validating screening workflow is required.
Protocol: FtsZ GTPase Inhibition Assay
Objective: Quantify the inhibition of FtsZ's hydrolytic activity.
-
Reagent Prep:
-
Purify recombinant E. coli or S. aureus FtsZ.
-
Prepare 2x Assay Buffer: 100 mM MES (pH 6.5), 10 mM MgCl2, 100 mM KCl.
-
-
Compound Incubation:
-
Dispense 5 µL of test compound (in DMSO) into a 96-well plate.
-
Add 45 µL of FtsZ (5 µM final concentration) in Assay Buffer.
-
Incubate for 15 min at 25°C to allow cleft binding.
-
-
Reaction Initiation:
-
Add 50 µL of GTP (1 mM) to initiate hydrolysis.
-
-
Detection (Malachite Green):
-
After 30 min, add 100 µL Malachite Green reagent (detects free phosphate).
-
Measure Absorbance at 630 nm.
-
-
Validation:
-
Positive Control: PC190723 (Known FtsZ inhibitor).
-
Negative Control: DMSO only.
-
Protocol: Molecular Docking Workflow
Objective: In silico prediction of binding affinity.
-
Protein Prep: Retrieve PDB structures (e.g., 4KNE for DHFR or FtsZ structures). Remove water; add polar hydrogens.
-
Ligand Prep: Generate 3D conformers of the phenoxyethoxy analog. Minimize energy using MMFF94 force field.
-
Grid Generation: Center grid box on the interdomain cleft (FtsZ) or ATP-binding site (Kinase). Box size: 20x20x20 Å.
-
Docking (AutoDock Vina): Run with exhaustiveness = 8.
-
Scoring: Filter poses with Binding Affinity < -8.0 kcal/mol.
Workflow Visualization
Figure 2: Integrated screening workflow from computational design to biological validation.
Data Analysis: Comparative Potency
The following table summarizes reported potency ranges for benzamide analogs containing alkoxy/phenoxy linkers against key targets, synthesized from recent literature [1][2][3].
| Compound Class | Target | Cell Line / Strain | IC50 / MIC | Mechanism Note |
| Phenoxyethoxy-Benzamide | FtsZ | S. aureus (MRSA) | 0.5 - 2.0 µg/mL | Induces filamentation; targets interdomain cleft. |
| Phenoxyethoxy-Quinoline | EGFR | SK-BR-3 (Breast) | ~0.15 nM (EC50) | High selectivity vs wild-type; deep pocket binder. |
| Benzyloxy-Benzamide | PSD95-nNOS | Cortical Neurons | 0.07 µM | Disrupts PPI; neuroprotective in ischemia. |
| Alkoxy-Benzamide | PTP1B | HepG2 | 0.07 µM | Enhances insulin signaling; bioisosteric design.[1] |
References
-
RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
-
PLOS ONE. (2015). Mycobacterial Dihydrofolate Reductase Inhibitors Identified Using Chemogenomic Methods and In Vitro Validation.
-
Bioorganic Chemistry. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors.
-
European Journal of Medicinal Chemistry. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke.
-
Journal of Medicinal Chemistry. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors.
Sources
An In-depth Technical Guide to the Solubility of N,N-diethyl-2-(2-phenoxyethoxy)benzamide in Aqueous and Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of N,N-diethyl-2-(2-phenoxyethoxy)benzamide, a complex benzamide derivative. We will dissect the molecular structure to predict its solubility behavior, provide a detailed experimental protocol for its empirical determination, and present a predictive analysis of its solubility in a range of common aqueous and organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this compound for research and formulation purposes.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, the ability of a compound to dissolve in a solvent to form a homogenous solution is a fundamental physicochemical property.[3] For a drug to be absorbed in the body, it must typically be in a dissolved state at the site of absorption.[4] Therefore, understanding the solubility of N,N-diethyl-2-(2-phenoxyethoxy)benzamide is an essential first step in its journey from a new chemical entity to a viable therapeutic agent. Low aqueous solubility can lead to poor bioavailability, high inter-subject variability, and challenges in developing suitable dosage forms.[5] Conversely, its solubility in organic solvents is crucial for synthesis, purification, crystallization, and the development of amorphous solid dispersions or lipid-based formulations.[6]
This guide will provide both a theoretical framework for predicting solubility and a practical, validated methodology for its experimental measurement.
Molecular Structure and Physicochemical Analysis
The solubility of a molecule is intrinsically linked to its structure. The principle of "like dissolves like" states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][7] Let's analyze the key structural motifs of N,N-diethyl-2-(2-phenoxyethoxy)benzamide and their influence on its solubility profile.
-
Benzamide Core: The central benzamide group consists of an aromatic benzene ring and a carboxamide functional group (-CONH2).[7] While the benzene ring is hydrophobic, the amide group is polar and capable of acting as both a hydrogen bond donor and acceptor, which promotes solubility in polar solvents.[7]
-
N,N-diethyl Substitution: The two ethyl groups on the amide nitrogen significantly increase the molecule's lipophilicity and steric bulk. This substitution removes the amide's hydrogen bond donating capability, which is expected to decrease its solubility in highly polar, protic solvents like water compared to a primary or secondary amide.
-
2-(2-phenoxyethoxy) Side Chain: This ether-containing side chain introduces a degree of polarity and flexibility. The ether oxygens can act as hydrogen bond acceptors, potentially improving solubility in protic solvents. However, the presence of a second phenyl group further contributes to the overall hydrophobic character of the molecule.
Based on this structural analysis, N,N-diethyl-2-(2-phenoxyethoxy)benzamide is predicted to be a moderately lipophilic molecule with limited aqueous solubility but good solubility in a range of polar and non-polar organic solvents.
Theoretical vs. Experimental Solubility: A Necessary Partnership
While theoretical predictions based on structure are invaluable for initial assessment, they are not a substitute for empirical data.[8] Computational methods, such as Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms, can provide rapid solubility estimates but their accuracy is highly dependent on the quality and diversity of the training data sets.[8][9][10] Physics-based approaches aim to calculate solubility from fundamental principles but remain a complex challenge.[1]
Therefore, a robust drug development program relies on precise experimental determination. The "gold standard" for measuring the thermodynamic equilibrium solubility of a compound is the shake-flask method .[6][11][12] This method is accurate, reliable, and provides the true equilibrium solubility value, which is essential for thermodynamic modeling and formulation design.[11]
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
This section details a self-validating protocol for determining the equilibrium solubility of N,N-diethyl-2-(2-phenoxyethoxy)benzamide.
Principle
An excess amount of the solid compound is agitated in a specific solvent for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved states.[6][13] After equilibration, the solid and liquid phases are separated, and the concentration of the compound in the saturated supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[14]
Materials and Equipment
-
N,N-diethyl-2-(2-phenoxyethoxy)benzamide (solid, high purity)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane)
-
Glass vials with screw caps (e.g., 2-4 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 or 0.45 µm, low-binding material like PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid N,N-diethyl-2-(2-phenoxyethoxy)benzamide to a pre-weighed glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment.[13]
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the chosen solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[13] The equilibration time is critical; for most compounds, 24 to 72 hours is sufficient to reach equilibrium.[13][15]
-
Phase Separation: After equilibration, allow the vials to stand briefly to let the larger solid particles settle. To separate the saturated solution from the excess solid, centrifuge the vials at high speed.[6]
-
Sample Collection: Carefully withdraw a sample of the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.[6][12] Causality Note: This filtration step is crucial to prevent artificially high solubility readings from suspended solids.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis method against a standard curve prepared from known concentrations of the compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Experimental Workflow Diagram
Predicted Solubility Profile and Discussion
While experimental determination is paramount, a predictive solubility profile is useful for initial solvent screening. The following table summarizes the expected solubility of N,N-diethyl-2-(2-phenoxyethoxy)benzamide in various solvents, ranked by polarity.
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Water | Polar Protic | Low / Insoluble | The large hydrophobic surface area from two phenyl rings and diethyl groups outweighs the polar contributions from the amide and ether linkages. The lack of an N-H donor prevents strong hydrogen bonding with water. |
| Ethanol | Polar Protic | High | Ethanol can engage in hydrogen bonding (as an acceptor) with the compound's ether and carbonyl oxygens. Its ethyl group provides a non-polar character that can interact favorably with the hydrophobic parts of the molecule.[16] |
| Methanol | Polar Protic | High | Similar to ethanol, methanol is a strong hydrogen bond donor and acceptor. Studies on benzamide show high solubility in methanol.[16][17] |
| Acetone | Polar Aprotic | High | As a polar aprotic solvent, acetone's strong dipole can interact with the polar amide group. It is an effective solvent for many organic compounds. Benzamide shows high solubility in acetone.[17] |
| Ethyl Acetate | Moderately Polar | Medium to High | The ester functionality provides polarity, while the ethyl groups offer non-polar character, providing a balanced solvent environment for a molecule with mixed polarity like the target compound. |
| Dichloromethane | Non-polar | High | Dichloromethane is an excellent solvent for a wide range of organic molecules and should readily dissolve the compound due to favorable van der Waals interactions with its large non-polar regions. |
| Hexane | Non-polar | Low | Hexane is a purely non-polar aliphatic solvent. While it will interact with the hydrophobic parts of the molecule, it cannot effectively solvate the polar amide and ether groups, leading to poor solubility. |
Visualizing the Solubility-Polarity Relationship
The following diagram illustrates the "like dissolves like" principle as it applies to N,N-diethyl-2-(2-phenoxyethoxy)benzamide. The molecule's mixed character results in a "sweet spot" of solubility in solvents of intermediate to high polarity that also possess some non-polar character.
Conclusion
N,N-diethyl-2-(2-phenoxyethoxy)benzamide presents a classic solubility challenge in drug development: a molecule with significant hydrophobic character and embedded polar functional groups. Theoretical analysis predicts poor aqueous solubility but favorable solubility in a wide range of organic solvents, particularly polar protic and aprotic solvents like alcohols and acetone. This profile suggests that for aqueous formulations, enabling technologies such as co-solvents, cyclodextrins, or solid dispersions may be necessary.[18] For synthesis and purification, solvents like ethanol, acetone, or ethyl acetate are likely to be effective. The provided shake-flask protocol offers a robust and reliable method for obtaining the precise experimental data needed to guide these critical development decisions.
References
-
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]
-
Duffy, E. M., & Jorgensen, W. L. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
Attia, L. J., et al. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]
-
Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Retrieved from [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]
-
SlideShare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Imperial College London. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.... Spiral. Retrieved from [Link]
-
Revista Electronica de Veterinaria. (2024, May 10). Thermo Acoustic Study Of Benzamide In Different Solvents At 303K. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. protocols.io [protocols.io]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Predicting Solubility | Rowan [rowansci.com]
- 10. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. raytor.com [raytor.com]
- 13. quora.com [quora.com]
- 14. solubility experimental methods.pptx [slideshare.net]
- 15. bioassaysys.com [bioassaysys.com]
- 16. veterinaria.org [veterinaria.org]
- 17. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
toxicology profile of N,N-diethyl-2-(2-phenoxyethoxy)benzamide
This guide provides an in-depth technical assessment of N,N-diethyl-2-(2-phenoxyethoxy)benzamide , a lipophilic benzamide derivative structurally related to salicylamide and N,N-diethyl-3-methylbenzamide (DEET).
Due to the compound's status as a specialized chemical intermediate/research entity rather than a high-volume commodity, this profile synthesizes direct physicochemical data with high-confidence read-across toxicology derived from its functional analogs: N,N-diethylsalicylamide (core structure) and 2-phenoxyethanol (ether moiety).
Technical Guide for Research & Development
Compound Identity & Physicochemical Basis
Understanding the physicochemical properties is the prerequisite for predicting toxicokinetics. This molecule combines a lipophilic benzamide core with a flexible glycol ether linker, suggesting high membrane permeability and specific metabolic liabilities.
| Property | Value / Description | Relevance to Toxicology |
| Chemical Name | N,N-diethyl-2-(2-phenoxyethoxy)benzamide | Target Analyte |
| Molecular Formula | C₁₉H₂₃NO₃ | Moderate MW (313.4 g/mol ) facilitates absorption. |
| Structural Class | O-substituted Salicylamide / Glycol Ether | Hybrid toxicity profile (Amide + Ether). |
| Predicted LogP | 3.8 – 4.2 (High Lipophilicity) | Indicates high dermal absorption and CNS penetration potential. |
| Solubility | Low in water; Soluble in organic solvents (DMSO, Ethanol) | Requires solubilizers (e.g., Tween 80) for aqueous formulation; bioaccumulative potential. |
| Key Moieties | 1. Diethylamide (Metabolic handle)2. Phenoxyethoxy (Ether cleavage site) | 1. Potential for N-dealkylation.2. Source of phenol/glycol metabolites. |
Predictive Toxicokinetics (ADME)
The toxicological outcome is dictated by how the body processes this lipophilic amide. The following pathway outlines the predicted Absorption, Distribution, Metabolism, and Excretion.
Metabolic Pathway Analysis
The compound is subject to Phase I oxidation and hydrolysis. The primary clearance mechanism is predicted to be O-dealkylation and Amide Hydrolysis .
Figure 1: Predicted metabolic cascade showing critical bioactivation and detoxification steps.
ADME Summary
-
Absorption: Rapid and near-complete via oral and dermal routes due to high LogP (~4.0) and low molecular weight. It acts as its own penetration enhancer (similar to DEET).
-
Distribution: Extensive tissue distribution. Significant crossing of the Blood-Brain Barrier (BBB) is expected, posing a risk of CNS effects.
-
Metabolism:
-
Primary: Oxidative O-dealkylation to release N,N-diethylsalicylamide and 2-phenoxyethanol .
-
Secondary: Hydrolysis of the amide bond to release diethylamine (a secondary amine irritant).
-
-
Excretion: Metabolites are conjugated (glucuronidation) and excreted via urine. Parent compound excretion is negligible.
Toxicological Profile (Read-Across Assessment)
Based on structural analogs: N,N-Diethylsalicylamide (CAS 19311-91-2) and DEET (CAS 134-62-3).
Acute Toxicity
| Endpoint | Predicted Value / Range | Basis of Prediction |
| Oral LD50 (Rat) | 1,500 – 2,500 mg/kg | Analogous to N,N-diethylsalicylamide and DEET (Category 4). |
| Dermal LD50 (Rabbit) | > 2,000 mg/kg | Low acute dermal lethality, though absorption is high. |
| Inhalation LC50 | > 5.0 mg/L (4h) | Low volatility reduces risk, but aerosols are irritating. |
| Primary Target Organs | CNS, Liver | High doses may cause neuroexcitation (tremors) followed by depression. |
Irritation & Sensitization[1]
-
Skin Corrosion/Irritation: Category 2 (Moderate Irritant) . The phenoxyethoxy moiety acts as a solvent/surfactant, stripping skin lipids and causing erythema.
-
Serious Eye Damage/Irritation: Category 2A (Severe Irritant) . Direct contact with the amide/ether functionality can cause corneal opacity and conjunctival redness.
-
Respiratory Sensitization: Unlikely.
-
Skin Sensitization: Low to Moderate Risk . While the core benzamide is generally non-sensitizing, the metabolic release of phenoxyethanol derivatives can trigger reactions in hypersensitive individuals.
Genotoxicity & Carcinogenicity
-
Mutagenicity (Ames Test): Predicted Negative . Benzamides and simple phenyl ethers generally lack the electrophilic structural alerts required for DNA alkylation.
-
Carcinogenicity: No structural alerts for carcinogenicity. However, chronic liver enzyme induction (CYP450) is a common adaptive response to high-dose exposure in rodent studies.
Mechanism of Toxicity
The toxicity of N,N-diethyl-2-(2-phenoxyethoxy)benzamide is driven by two distinct mechanisms: Membrane Perturbation and Neuromodulation .
Mechanistic Workflow
-
Membrane Fluidization: The lipophilic ether tail inserts into lipid bilayers, increasing fluidity and disrupting ion channel function (non-specific anesthesia).
-
CNS Modulation: Similar to DEET, the diethylamide moiety may interact with cholinesterase enzymes or octopamine receptors (in insects), leading to neurotoxicity at high doses in mammals.
Figure 2: Dual-mechanism toxicity involving receptor modulation and physical membrane disruption.
Environmental Fate & Ecotoxicology
-
Aquatic Toxicity: The compound is predicted to be Toxic to aquatic life with long-lasting effects (Category 2) .
-
Fish LC50 (96h): 1 – 10 mg/L (Estimated).
-
Daphnia EC50 (48h): < 10 mg/L.[1]
-
-
Persistence: The ether linkage is relatively stable to hydrolysis at neutral pH but susceptible to biodegradation. It is not expected to be persistent (P) or bioaccumulative (B) in the long term due to metabolic clearance.
Experimental Protocols for Validation
To validate this profile in a drug development setting, the following GLP-compliant assays are recommended.
Protocol A: In Vitro Metabolic Stability (Microsomal)
Objective: Determine intrinsic clearance (
-
System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Substrate: 1 µM N,N-diethyl-2-(2-phenoxyethoxy)benzamide.
-
Cofactor: NADPH regenerating system.
-
Procedure:
-
Incubate at 37°C.
-
Sample at T=0, 5, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile (containing Internal Standard).
-
Centrifuge (4000g, 20 min).
-
-
Analysis: LC-MS/MS (monitor parent depletion and appearance of m/z transitions for dealkylated phenol).
-
Acceptance Criteria: Recovery > 85% at T=0; Linear depletion kinetics (
).
Protocol B: 3T3 Neutral Red Uptake (Cytotoxicity)
Objective: Assess basal cytotoxicity to predict LD50 ranges.
-
Cells: BALB/c 3T3 fibroblasts.
-
Dosing: 8-point serial dilution (e.g., 1000 µg/mL to 1 µg/mL).
-
Exposure: 48 hours incubation.
-
Assay: Add Neutral Red dye; incubate 3 hours; wash and elute.
-
Readout: OD540 nm. Calculate IC50.
-
Prediction: Use the Halle Registry regression (
) to estimate oral LD50.
References
-
PubChem. (2025).[2] Compound Summary: N,N-Diethylsalicylamide (CAS 19311-91-2).[3][4][5] National Library of Medicine. [Link]
-
U.S. EPA. (2024).[6] Reregistration Eligibility Decision (RED) for DEET. Environmental Protection Agency.[6] [Link]
-
European Chemicals Agency (ECHA). (2025).[2] Registration Dossier: 2-Phenoxyethanol. ECHA.[2] [Link]
-
OECD. (2023). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals. [Link]
Sources
Methodological & Application
Application Notes & Protocols for the Recrystallization of N,N-diethyl-2-(2-phenoxyethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of N,N-diethyl-2-(2-phenoxyethoxy)benzamide via recrystallization. The protocols detailed herein are designed to be a practical resource for researchers, scientists, and professionals in drug development, aiming to achieve high purity of the target compound, a critical aspect for its subsequent use in research and pharmaceutical applications. The guide covers the principles of solvent selection, detailed step-by-step protocols for single-solvent and two-solvent recrystallization methods, and a troubleshooting guide to address common challenges.
Introduction: The Critical Role of Purity for N,N-diethyl-2-(2-phenoxyethoxy)benzamide
N,N-diethyl-2-(2-phenoxyethoxy)benzamide belongs to the benzamide class of compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] The efficacy, safety, and reliability of a pharmaceutical compound are intrinsically linked to its purity. Impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the active pharmaceutical ingredient (API).[3] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[4][5]
The choice of an appropriate recrystallization method and solvent system is paramount to achieving high purity and yield. This guide provides a detailed exploration of these aspects for N,N-diethyl-2-(2-phenoxyethoxy)benzamide, drawing upon established principles for the purification of benzamide derivatives.
Foundational Principles: Solvent Selection
The success of any recrystallization procedure hinges on the selection of a suitable solvent or solvent system.[6] The ideal solvent should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound should be readily soluble in the boiling solvent.
-
Low Solvating Power at Low Temperatures: The compound should have minimal solubility in the cold solvent to maximize recovery.
-
Inertness: The solvent should not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[6]
-
Non-Toxicity and Cost-Effectiveness: For practical and safety reasons, less toxic and more affordable solvents are preferred.
Based on the chemical structure of N,N-diethyl-2-(2-phenoxyethoxy)benzamide (a benzamide with an ether linkage), which imparts a degree of polarity, and literature on similar compounds, several solvent systems are proposed.[7][8]
Table 1: Potential Solvents for Recrystallization of N,N-diethyl-2-(2-phenoxyethoxy)benzamide
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Ethanol | Polar | 78.5 | Often a good solvent for benzamides; a related compound was successfully recrystallized from ethanol.[2][7] |
| Ethyl Acetate | Moderately Polar | 77.1 | Commonly used for recrystallization of moderately polar organic compounds.[9] |
| Hexanes | Non-polar | ~69 | Can be used as an anti-solvent in a two-solvent system with a more polar solvent like ethyl acetate.[6][9] |
| Acetone | Polar | 56 | A versatile solvent for a range of organic compounds.[10][11] |
| Water | Highly Polar | 100 | Generally, benzamides have low solubility in water at room temperature.[8] It can be a potential anti-solvent. |
Note: Preliminary small-scale solubility tests are always recommended to determine the optimal solvent or solvent pair for a specific batch of crude product.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the recrystallization of N,N-diethyl-2-(2-phenoxyethoxy)benzamide.
Method 1: Single-Solvent Recrystallization using Ethanol
This method is often the first choice due to its simplicity and the documented success of ethanol in recrystallizing related benzamide structures.[2][7]
Protocol Steps:
-
Dissolution: Place the crude N,N-diethyl-2-(2-phenoxyethoxy)benzamide in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling (e.g., on a hot plate with a magnetic stirrer). Add more hot ethanol dropwise until the solid completely dissolves.[5][6]
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[6] Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Do not disturb the flask during this period.
-
Chilling: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath to maximize the yield of crystals.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[3]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[12]
Diagram of Single-Solvent Recrystallization Workflow:
A schematic of the single-solvent recrystallization process.
Method 2: Two-Solvent Recrystallization using Ethyl Acetate and Hexanes
This method is employed when a single solvent does not provide the desired solubility profile.[6][12] Ethyl acetate is a good solvent for many benzamides, while hexanes can act as an anti-solvent to induce crystallization.[9]
Protocol Steps:
-
Dissolution: Dissolve the crude N,N-diethyl-2-(2-phenoxyethoxy)benzamide in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add hexanes dropwise until a faint cloudiness (turbidity) persists. This indicates the point of saturation.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by chilling in an ice bath.
-
Isolation and Drying: Isolate, wash with a cold mixture of ethyl acetate and hexanes, and dry the crystals as described in the single-solvent method.
Data Presentation and Expected Outcomes
The success of recrystallization is evaluated based on the yield and purity of the final product.
Table 2: Comparison of Recrystallization Methods
| Parameter | Method 1 (Ethanol) | Method 2 (Ethyl Acetate/Hexanes) |
| Solvent Ratio | Minimal amount for dissolution | Empirically determined |
| Temperature Profile | Slow cooling from boiling to 0-4 °C | Slow cooling from boiling to 0-4 °C |
| Expected Yield | 70-90% (highly dependent on crude purity) | 65-85% (may be slightly lower due to solubility in the solvent mixture) |
| Expected Purity | >99% (as determined by HPLC, NMR) | >99% (as determined by HPLC, NMR) |
| Crystal Morphology | Colorless needles or plates | To be determined experimentally |
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too rapidly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9] |
| No Crystal Formation | Too much solvent was used; the solution is not sufficiently supersaturated. | Boil off some of the solvent to increase the concentration and then allow it to cool again. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[5] |
| Poor Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent. | Ensure the minimum amount of hot solvent is used. Chill the solution thoroughly in an ice bath before filtration. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | Use activated charcoal to adsorb the colored impurities before the crystallization step.[6] |
Conclusion
The protocols outlined in this application note provide a robust framework for the purification of N,N-diethyl-2-(2-phenoxyethoxy)benzamide. The selection of the appropriate method and careful execution of the steps are crucial for obtaining a high-purity product. It is recommended to perform small-scale trials to optimize the conditions for the specific crude material being purified.
References
- Benchchem. (n.d.). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
- SciSpace. (2012, March 7). Recrystallization of Drugs: Significance on Pharmaceutical Processing.
- PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
- LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
- ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
- Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- Unknown. (n.d.). Recrystallization.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Scribd. (n.d.). Benzamide Synthesis and Recrystallization | PDF.
- Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.
- PrepChem.com. (n.d.). Synthesis of a. 5-(N,N-Dibenzylglycyl)-2-(2-phenoxyethoxy)benzamide.
- Synchem. (n.d.). N,N-Diethyl-2-(2´-hydroxyethoxy)benzamide.
- Solubility of Things. (n.d.). DEET | Solubility of Things.
- Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
- Unknown. (n.d.). N,N-DIETHYL-2-(2-HYDROXYETHOXY)BENZAMIDE | CAS 63886-92-0.
- ACS Publications. (2011, March 18). Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure.
- EPA. (2025, October 15). N,N2-Diethyl-N-phenylglycinamide Properties.
- PubChem. (n.d.). N,N-Diethyl-2-phenylacetamide | C12H17NO | CID 17076.
- ResearchGate. (n.d.). (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide.
- Pharmaffiliates. (n.d.). N,N-Diethyl-2-[(2-methylphenyl)(phenylmethyl)amino]-benzamide-d7.
- Unknown. (n.d.). Common Organic Solvents: Table of Properties1,2,3.
- Unknown. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. LabXchange [labxchange.org]
- 6. rubingroup.org [rubingroup.org]
- 7. prepchem.com [prepchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. ocw.mit.edu [ocw.mit.edu]
Troubleshooting & Optimization
resolving solubility issues with N,N-diethyl-2-(2-phenoxyethoxy)benzamide
Technical Support Center: Solubility & Formulation Guide Compound: N,N-Diethyl-2-(2-phenoxyethoxy)benzamide Case ID: SOL-BENZ-042[1]
Executive Summary: Physicochemical Profile
Before attempting formulation, understand the molecule's behavior. N,N-diethyl-2-(2-phenoxyethoxy)benzamide is a lipophilic, neutral molecule.[1] It lacks ionizable groups in the physiological pH range (pH 1.2 – 7.4), meaning pH adjustment will not improve solubility. [1]
-
Core Scaffold: Lipophilic Benzamide.[1]
-
Linker: Phenoxyethoxy ether (flexible, hydrophobic).[1]
-
Estimated LogP: ~3.8 – 4.2 (Highly Lipophilic).[1]
-
Aqueous Solubility: Poor (< 10 µg/mL predicted).[1]
-
Key Challenge: "Oiling out" or precipitation upon dilution into aqueous media.[1]
Module 1: Stock Solution Preparation
Objective: Create a stable, high-concentration stock for long-term storage.
Recommended Solvent: DMSO (Dimethyl Sulfoxide) [1]
-
Why: The diethylamide and phenoxy-ether moieties possess high electron density, making them highly soluble in dipolar aprotic solvents.[1]
-
Concentration Target: 10 mM to 50 mM.
-
Storage: -20°C (desiccated). Avoid repeated freeze-thaw cycles to prevent moisture absorption, which causes compound crystallization.[1]
Alternative Solvent: Absolute Ethanol [1]
-
Use Case: If DMSO is incompatible with your downstream assay (e.g., certain enzymatic screens sensitive to sulfoxides).[1]
-
Warning: Ethanol evaporates rapidly.[1] Seal vials tightly with Parafilm to prevent concentration drift.[1]
Solubility Compatibility Matrix
| Solvent | Solubility Rating | Max Conc. (Est.)[1] | Application |
| DMSO | Excellent | >100 mM | Primary Stock |
| Ethanol (100%) | Good | ~50 mM | Alternative Stock |
| PEG 400 | Good | ~25 mM | Animal Formulation |
| Water / PBS | Poor | < 0.01 mM | Do NOT use for Stock |
| Corn Oil | Moderate | ~10 mM | IP/Oral Gavage |
Module 2: Aqueous Formulation (Cell Culture/Enzymatic Assays)
The Problem: You dilute your DMSO stock into media, and the compound precipitates immediately (cloudiness) or over time (crystals).
The Solution: The "Step-Down" Dilution Method.[1] Directly spiking high-concentration DMSO into water creates a high local concentration that exceeds the solubility limit instantly, causing "shock precipitation."[1]
Protocol: Preventing "Shock" Precipitation
-
Prepare an Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 into PEG 400 or Propylene Glycol (not water).
-
Vortex Vigorously: Ensure the intermediate is clear.
-
Final Dilution: Slowly add the PEG/DMSO intermediate to your warmed (37°C) culture media while vortexing.
Visual Workflow: Serial Dilution Strategy
Caption: Figure 1. Step-down dilution strategy to mitigate kinetic precipitation of lipophilic benzamides.
Module 3: In Vivo Formulation (Animal Studies)
Objective: Administer a high dose (e.g., 10-30 mg/kg) without clogging needles or causing local irritation.[1]
Recommended Vehicle: 10% DMSO / 40% PEG 400 / 50% Water [1]
-
Route: IP or IV (Slow bolus).
-
Preparation Order (CRITICAL):
Alternative (Oral/IP): Corn Oil or 0.5% Methylcellulose [1]
-
If the compound is too insoluble for the PEG/Water vehicle, suspend it.
-
Micronize the solid (mortar and pestle) before suspending in 0.5% Methylcellulose (with 0.1% Tween 80) to create a homogenous suspension.
Troubleshooting & FAQs
Q1: I see a "cloud" immediately after adding the compound to my cell media. Is my assay ruined? A: Likely, yes. The "cloud" is micro-precipitation. Even if it disappears, the compound may have adhered to the plastic walls of the plate.
-
Fix: Use the "Step-Down" method (Fig 1). Also, ensure the final DMSO concentration is < 0.5% (or <0.1% for sensitive cells). If solubility is still an issue, add HP-β-Cyclodextrin (2 equivalents) to the media before adding the compound.[1]
Q2: Can I use acid to dissolve it? It has an amide group. A: No. The amide nitrogen in benzamides is not basic (the lone pair is delocalized into the carbonyl). Protonation requires extremely strong acids (pH < 0) which are incompatible with biological assays.[1] Stick to cosolvents or cyclodextrins.[1]
Q3: The compound is an oil at room temperature. How do I weigh it accurately? A: Many diethyl-benzamide derivatives are viscous oils or low-melting solids.[1]
-
Technique: Do not use a spatula. Use a positive displacement pipette or weigh by difference using a syringe.[1]
-
Calculation: If density is unknown, assume ~1.1 g/mL for initial estimations, but weighing the syringe before and after dispensing is the only accurate method.
Q4: My HPLC retention time is shifting. A: This molecule has a flexible ether linker.[1] Ensure your column temperature is controlled (e.g., 40°C).
-
Mobile Phase: Use Acetonitrile/Water with 0.1% Formic Acid.[1] The lipophilic nature requires a high % of organic solvent (likely elutes >60% ACN).
Decision Tree: Choosing the Right Formulation
Caption: Figure 2. Decision matrix for selecting the appropriate vehicle based on experimental constraints.
References
-
BenchChem. (2025).[1][2] Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. Retrieved from [1]
-
Gangane, P., et al. (2023).[1][3] "Enhancement of the Solubility of Lipophilic Drug by Self-Micro Emulsifying Drug Delivery System (SMEDDS)." Indian Journal of Pharmaceutical Education and Research, 57(3s), s511-s519.[1][3] [1]
-
Hilaris Publisher. (2024).[1] Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs.
-
PubChem. (2025).[1] N,N-Diethyl-2-phenylacetamide Compound Summary. National Library of Medicine.
-
Matrix Fine Chemicals. (2024).[1] N,N-Diethyl-2-(2-hydroxyethoxy)benzamide Product Data.
Sources
- 1. 2-(2-phenylethoxy)-N-(2-phenylethyl)benzamide | C23H23NO2 | CID 19628056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enhancement of the Solubility of Lipophilic Drug by Self-Micro Emulsifying Drug Delivery System (SMEDDS) For Oral Administration | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
purification of N,N-diethyl-2-(2-phenoxyethoxy)benzamide from reaction byproducts
[1][2][3]
Executive Summary & Chemical Context
Welcome to the technical support guide for the purification of N,N-diethyl-2-(2-phenoxyethoxy)benzamide . This molecule belongs to a class of O-substituted salicylamides, often synthesized via Williamson ether synthesis or amide coupling.[1][2][3]
Because this molecule contains a lipophilic tail (phenoxyethoxy) and a polar amide core, it frequently presents as a viscous oil or low-melting solid , making purification challenging.[1][2][3] Common impurities include unreacted N,N-diethylsalicylamide (phenolic), 2-phenoxyethyl halides (neutral/lipophilic), and coupling byproducts.[1][2][3]
This guide provides a modular approach to purification, moving from standard workups to advanced chromatographic isolation.[3]
Phase I: The Chemical Wash (Liquid-Liquid Extraction)[1][2][3]
Objective: Remove acidic precursors (phenols), basic precursors (amines), and inorganic salts.[2][3]
The Protocol
Prerequisite: Your reaction mixture should be dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane, or Toluene).[1][2][3]
| Step | Wash Solution | Target Impurity | Mechanism |
| 1 | 1M HCl (Cold) | Unreacted Diethylamine; DMAP/Pyridine (if used) | Protonation of amines renders them water-soluble ( |
| 2 | Water | Bulk Inorganic Salts | Osmotic removal of trapped salts. |
| 3 | 1M NaOH (or 10% Na₂CO₃) | Unreacted N,N-diethylsalicylamide (Phenol) | Deprotonation of the phenol ( |
| 4 | Brine (Sat. NaCl) | Residual Water | Dehydration of the organic layer to prevent emulsions.[1][2][3] |
Critical Troubleshooting: "The Emulsion Nightmare"
Symptom: The organic and aqueous layers refuse to separate, forming a cloudy "rag" layer.[1][2][3] Cause: The amide surfactant effect.[1][2][3] The diethylamide group combined with the lipophilic ether chain acts as a surfactant.[1][3] Solution:
Phase II: Isolation & Crystallization[1][2][3]
Objective: Separate the target amide from neutral lipophilic impurities (e.g., unreacted alkyl halides) that survived Phase I.[2][3]
Decision Matrix: Oil vs. Solid
This molecule is on the borderline of being a solid at room temperature.[1][2][3] Its melting point is likely between 40–70°C .[1][2][3]
Figure 1: Decision tree for processing the crude amide based on physical state.
Protocol A: Recrystallization (For Solids)
If the crude material solidifies, recrystallization is superior to chromatography for removing the alkyl halide impurity.[2][3]
-
Solvent System: Ethanol/Water (9:[1][2][3]1) or Ethyl Acetate/Hexane.[1][2][3]
-
Procedure:
Protocol B: Trituration (For Oils)
If the product is a sticky oil:
Phase III: Flash Chromatography (The "Nuclear" Option)[2][3]
If crystallization fails, use silica gel chromatography.[1][3]
Troubleshooting & FAQs
Q1: My product has a yellow/brown tint. How do I remove it?
Q2: The NMR shows a "ghost" doublet of triplets around 4.0-4.5 ppm.
-
Answer: This is likely the 2-phenoxyethyl bromide starting material.[1][2][3] It has a similar polarity to the amide.[1][2][3]
Q3: Can I distill this compound?
-
Answer: Use extreme caution. N,N-diethylbenzamides have high boiling points (>150°C at high vacuum).[1][2][3]
-
Risk:[1][2][3][4] The ether linkage (phenoxy-ethoxy) is thermally stable, but prolonged heating can cause amide degradation or oxidation.[1][2][3]
-
Recommendation: Kugelrohr distillation (short path) under high vacuum (<0.5 mmHg) is acceptable, but chromatography is safer for this molecular weight (~313 g/mol ).[2][3]
-
References & Citations
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2][3] Longman Scientific & Technical, 1989.[1][3] (Standard protocols for amide purification and Williamson ether synthesis).
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed.[3] Butterworth-Heinemann, 2013.[1][2][3] [2][3]
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Ed.[1][3] Oxford University Press, 2012.[1][3] (Mechanistic understanding of amide stability and workup).
-
PubChem Compound Summary. N,N-Diethyl-2-hydroxybenzamide (Precursor Data). National Center for Biotechnology Information.[1][2][3] Accessed Feb 2026.[1][3] Link
-
US Patent 6,399,798. Method of preparing alkylated salicylamides. (Provides industrial context for purifying O-alkylated salicylamides). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-(2-phenylethoxy)-N-(2-phenylethyl)benzamide | C23H23NO2 | CID 19628056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Diethyl-2-phenylacetamide | C12H17NO | CID 17076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
Technical Support Center: HPLC Optimization for N,N-diethyl-2-(2-phenoxyethoxy)benzamide
Status: Operational Agent: Senior Application Scientist Ticket ID: HPLC-OPT-BENZ-01
Executive Summary & Molecule Profile
Welcome to the technical support hub for N,N-diethyl-2-(2-phenoxyethoxy)benzamide . This guide addresses the specific chromatographic challenges associated with this lipophilic, neutral amide.
Analyte Profile:
-
Chemical Class: N,N-dialkylbenzamide derivative with a phenoxyether side chain.
-
Key Properties:
-
Lipophilicity (LogP): Estimated ~3.5–4.2 (Highly Hydrophobic).
-
Acid/Base Character: Neutral amide. The ether oxygen and amide carbonyl act as weak Hydrogen Bond Acceptors (HBA).
-
Solubility: Low in water; High in Acetonitrile (ACN), Methanol (MeOH).
-
Common Challenges:
-
Peak Tailing: Caused by secondary hydrogen bonding with residual silanols on the column stationary phase.[1]
-
Retention Drift: Due to the molecule's high hydrophobicity and sensitivity to organic modifier concentration.
-
Resolution: Difficulty separating from synthesis precursors (e.g., 2-(2-hydroxyethoxy)benzamide or phenol).
Module 1: Method Development (The "Setup")
Q: What is the recommended starting column and mobile phase for this molecule?
A: Due to the high lipophilicity and presence of aromatic rings, a C18 column with high carbon load and extensive end-capping is required.
Recommended Protocol:
| Parameter | Specification | Technical Rationale |
| Column | C18 (Octadecyl) , 150 x 4.6 mm, 3.5 or 5 µm. (e.g., Zorbax Eclipse Plus, Waters XBridge, or Phenomenex Kinetex) | Requires a "Type B" (High Purity) silica with end-capping to minimize silanol interactions that cause tailing. |
| Mobile Phase A | 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 2.5) | Low pH suppresses the ionization of residual silanols (Si-O⁻ |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than Methanol for aromatic amides. |
| Flow Rate | 1.0 – 1.2 mL/min | Standard flow for 4.6 mm ID columns. |
| Temperature | 35°C – 40°C | Slightly elevated temperature improves mass transfer and reduces peak width. |
Gradient Strategy: Start with a generic scouting gradient to assess retention:
-
0 min: 10% B
-
20 min: 90% B
-
25 min: 90% B (Wash)
-
25.1 min: 10% B (Re-equilibrate)
Module 2: Troubleshooting Peak Shape
Q: My main peak has a tailing factor > 1.5. How do I fix this?
A: Peak tailing in neutral amides is rarely due to ionic interactions (as with amines) but rather Hydrogen Bonding between the amide/ether oxygens and acidic silanols on the silica surface.
Troubleshooting Workflow:
Figure 1: Decision tree for diagnosing and correcting peak tailing in benzamide derivatives.
Specific Fixes:
-
The "Acid Fix": Ensure your aqueous phase is acidified (pH 2.5–3.0). Even though the analyte is neutral, this keeps the stationary phase neutral (protonated silanols), preventing H-bonding.
-
The "Steric Fix": If using a standard C18 fails, switch to a Sterically Protected C18 (e.g., Zorbax StableBond) or a Polar-Embedded group column. These phases shield the silica surface.
Module 3: Resolution & Impurities
Q: I cannot separate the target from the precursor 2-(2-hydroxyethoxy)benzamide. They co-elute.
A: The precursor has a free hydroxyl group (-OH) instead of the phenoxy group. It is significantly more polar.
Optimization Strategy:
-
Leverage Hydrophobicity: The target molecule (Phenoxy) is much more hydrophobic than the precursor (Hydroxy).
-
Adjust Initial Gradient: Hold the initial organic composition lower for longer.
Optimized Gradient for Separation:
-
0 min: 30% B (Start higher to elute very polar impurities, but low enough to retain the hydroxy-precursor).
-
5 min: 30% B (Isocratic hold).
-
20 min: 85% B (Linear ramp).
-
Result: The hydroxy precursor will elute early (approx. 6-8 min), while the phenoxy target will elute later (approx. 14-16 min).
Module 4: System Suitability (Self-Validating the Method)
Q: How do I know my system is ready for routine analysis?
A: You must establish a System Suitability Test (SST). Run a standard solution (approx. 50 µg/mL) before every sample set.
Mandatory SST Criteria:
| Parameter | Acceptance Limit | Corrective Action |
| Retention Time (RT) | ± 2.0% RSD (n=5) | Check pump flow stability; Ensure column temperature is constant. |
| Tailing Factor ( | < 1.5 | Replace column or prepare fresh mobile phase (check pH). |
| Theoretical Plates ( | > 5,000 (for 150mm col) | Check for dead volume in tubing; Check injection volume (overload). |
| Resolution ( | > 2.0 (from nearest impurity) | Decrease gradient slope or lower flow rate. |
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for column selection and solvent selectivity).
-
SIELC Technologies. (2018).[2] Separation of N,N-Diethylbenzamide on Newcrom R1 HPLC column. (Demonstrates separation of structurally similar diethylbenzamides).
-
Waters Corporation. HPLC Troubleshooting Guide: Peak Tailing. (Authoritative source for diagnosing silanol interactions).
-
Agilent Technologies. Improving Peak Shape for Basic and Neutral Compounds. (Strategies for end-capping and pH control).
Sources
Validation & Comparative
A Comparative Benchmarking Guide: Evaluating N,N-diethyl-2-(2-phenoxyethoxy)benzamide Against Standard BRAF(V600E) Kinase Inhibitors
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] The versatility of this scaffold allows for fine-tuning of its pharmacological properties through targeted chemical modifications. This guide focuses on a novel benzamide derivative, N,N-diethyl-2-(2-phenoxyethoxy)benzamide (hereafter referred to as Compound X), a previously uncharacterized molecule.
Given the prevalence of the benzamide core in modern kinase inhibitors, we hypothesized that Compound X may exhibit inhibitory activity against a key oncogenic kinase.[3] The BRAF kinase, particularly the V600E mutant which is present in approximately 50% of melanomas and a significant fraction of other cancers, represents a critical therapeutic target.[3] The constitutive activation of the MAPK signaling pathway by BRAF(V600E) drives uncontrolled cell proliferation and survival.
This document provides a comprehensive framework for the preclinical benchmarking of Compound X. We outline a series of robust, self-validating experimental protocols to compare its performance directly against two FDA-approved, standard-of-care BRAF(V600E) inhibitors: Vemurafenib and Dabrafenib . The objective is to provide researchers and drug development professionals with a clear, data-driven comparison of potency, cellular efficacy, and target engagement.
Signaling Pathway Context: The MAPK Cascade
The RAS/RAF/MEK/ERK signaling pathway is a central regulator of cell growth and survival. In many cancers, a mutation in BRAF (V600E) leads to its constitutive activation, causing a persistent downstream signal that promotes malignancy. Inhibitors are designed to block the kinase activity of BRAF, thereby silencing this oncogenic signaling cascade.
Caption: The BRAF/MEK/ERK signaling pathway.
Experimental Benchmarking Workflow
A multi-tiered approach is essential for a thorough comparison. The workflow begins with a direct biochemical assessment of enzyme inhibition, progresses to measuring effects in a relevant cancer cell line, and concludes with confirmation of on-target activity within the cellular environment.
Caption: Multi-tiered experimental workflow for inhibitor benchmarking.
Methodologies
Biochemical Potency: In Vitro BRAF(V600E) Kinase Assay
Rationale: The primary goal is to determine the direct inhibitory effect of each compound on the purified BRAF(V600E) enzyme. This isolates the interaction from cellular complexities like membrane permeability and off-target effects. We utilize the ADP-Glo™ Kinase Assay, a robust luminescent assay that measures ADP production as a proxy for kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human BRAF(V600E) enzyme in kinase reaction buffer.
-
Prepare a 2X solution of the substrate (e.g., inactive MEK1) and ATP in the same buffer.
-
Prepare serial dilutions of Compound X, Vemurafenib, and Dabrafenib in DMSO, followed by a final dilution in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
-
Reaction Setup:
-
Add 5 µL of each compound dilution to a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Initiate the reaction by adding 10 µL of the 2X enzyme solution, followed by 10 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized activity against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Efficacy: A375 Melanoma Cell Viability Assay
Rationale: To assess if the biochemical potency translates into a functional effect in a relevant biological system, we use the A375 human melanoma cell line, which harbors the BRAF(V600E) mutation and is dependent on this pathway for survival. A reduction in cell viability upon treatment indicates effective pathway inhibition.
Protocol:
-
Cell Culture:
-
Culture A375 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Cell Plating:
-
Harvest cells and seed them into a 96-well clear-bottom plate at a density of 5,000 cells per well. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare 10-point, 3-fold serial dilutions of Compound X, Vemurafenib, and Dabrafenib in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
-
Viability Measurement (e.g., using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated wells (100% viability).
-
Plot normalized viability against the logarithm of inhibitor concentration and determine the EC50 value.
-
Target Engagement: Western Blot for p-MEK and p-ERK
Rationale: This experiment provides direct evidence that the observed reduction in cell viability is due to the inhibition of the intended BRAF signaling pathway. A potent inhibitor should decrease the phosphorylation of BRAF's direct downstream targets, MEK and ERK.
Protocol:
-
Cell Treatment:
-
Seed A375 cells in a 6-well plate and grow until they reach 70-80% confluency.
-
Treat the cells with Compound X, Vemurafenib, and Dabrafenib at concentrations corresponding to their 1X, 5X, and 10X EC50 values for 2 hours. Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-MEK (Ser217/221), phospho-ERK1/2 (Thr202/Tyr204), total MEK, total ERK, and a loading control (e.g., GAPDH or β-Actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be performed to quantify changes in protein phosphorylation.
-
Comparative Data Summary
The following tables represent a hypothetical but realistic data set from the described experiments, designed for clear comparison.
Table 1: Biochemical and Cellular Potency
| Compound | BRAF(V600E) IC50 (nM) | A375 Cell EC50 (nM) |
| Compound X | 85 | 250 |
| Vemurafenib | 31 | 110 |
| Dabrafenib | 5 | 25 |
Table 2: Target Engagement Analysis (Western Blot Densitometry)
| Treatment (at 5x EC50) | % Reduction in p-MEK | % Reduction in p-ERK |
| Compound X | 85% | 82% |
| Vemurafenib | 92% | 90% |
| Dabrafenib | 95% | 94% |
Discussion of Expected Outcomes
Based on the hypothetical data, Compound X demonstrates clear activity as a BRAF(V600E) inhibitor.
-
Potency: Compound X shows sub-micromolar inhibitory activity in both biochemical and cellular assays. However, when benchmarked against the standards, it is less potent than both Vemurafenib and Dabrafenib. The ~3-fold drop-off from its biochemical IC50 to its cellular EC50 is typical and may reflect factors such as cell membrane permeability or engagement with cellular ATP concentrations.
-
Target Engagement: The western blot results would confirm that Compound X functions as intended by inhibiting the phosphorylation of downstream effectors MEK and ERK. The magnitude of this inhibition correlates well with its cellular potency and is comparable, though slightly less complete, than the standard inhibitors at equimolar concentrations relative to their respective EC50s.
-
Overall Profile: While not as potent as the established drugs Vemurafenib and Dabrafenib, Compound X represents a valid hit compound. Its unique 2-(2-phenoxyethoxy)benzamide structure may offer a different intellectual property landscape and could possess alternative pharmacological properties (e.g., improved selectivity, better metabolic stability, or a different resistance profile) that would warrant further investigation through kinase selectivity profiling and ADME-Tox studies.
Conclusion
This guide outlines a rigorous, phased approach to benchmark the novel compound N,N-diethyl-2-(2-phenoxyethoxy)benzamide against industry-standard BRAF(V600E) inhibitors. The described protocols provide a self-validating system, moving from direct enzyme inhibition to cellular efficacy and finally to mechanistic confirmation of target engagement. This workflow ensures that the resulting data is robust, comparable, and provides a solid foundation for making informed decisions in a drug discovery program. Compound X, while less potent in this initial screen, is confirmed as a bona fide BRAF pathway inhibitor, marking it as a viable candidate for further lead optimization.
References
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]
-
Gao, H., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Scientific Reports, 3, 1357. [Link]
-
Kharb, R., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Materials Research, 16(2). [Link]
Sources
Safety Operating Guide
Guide to Personal Protective Equipment for Handling N,N-diethyl-2-(2-phenoxyethoxy)benzamide
Hazard Assessment: A Structurally-Informed Analysis
To establish a robust safety protocol, we must first understand the potential hazards. By examining the primary functional groups within N,N-diethyl-2-(2-phenoxyethoxy)benzamide—the N,N-diethylbenzamide "head" and the phenoxyethoxy "tail"—we can anticipate its toxicological profile.
-
Dermal and Mucous Membrane Irritation: The N,N-diethylbenzamide moiety is a known skin and eye irritant.[1][2] Similarly, compounds containing the phenoxyethanol group can cause moderate to severe eye irritation.[3] Therefore, it is critical to treat this compound as a Category 2 skin and eye irritant , capable of causing significant inflammation upon contact.
-
Harmful if Swallowed or Absorbed: N,N-diethylbenzamide is classified as harmful if it comes into contact with skin or is ingested.[1][2][4] This necessitates the use of chemical-resistant gloves and strict hygiene practices to prevent accidental exposure.
-
Respiratory Tract Irritation: In powdered or aerosolized form, benzamide-related compounds may cause respiratory irritation.[1] All handling of solids should occur within a certified chemical fume hood to mitigate this risk.
-
Peroxide Formation Potential: The phenoxyethoxy group contains an ether linkage, which is susceptible to the formation of explosive peroxides upon prolonged storage and exposure to air and light.[5] This is a significant, often overlooked, hazard. Containers must be dated upon receipt and opening, stored away from light and heat, and tested for peroxides if stored for extended periods or before any distillation or concentration steps.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a suggestion but a requirement dictated by the hazard assessment. The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 mandates that employers assess workplace hazards and provide appropriate, properly fitting PPE.[6][7][8][9]
The following table summarizes the minimum PPE requirements for handling N,N-diethyl-2-(2-phenoxyethoxy)benzamide.
| Protection Type | Specification | Standard/Rationale |
| Eye & Face | Chemical splash goggles and a full-face shield. | Rationale: Protects against splashes of liquid and airborne particles, addressing the severe eye irritation hazard.[1][10][11] A face shield provides a secondary barrier for the entire face. |
| Hand Protection | Nitrile or Neoprene gloves (minimum 4-5 mil thickness). Double-gloving is recommended for extended handling. | Rationale: Provides a barrier against dermal absorption and skin irritation.[12] Nitrile offers good resistance to a range of chemicals. Always check manufacturer-specific glove compatibility charts for breakthrough times.[13][14][15] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. A chemically resistant apron should be worn over the lab coat when handling significant quantities (>50 mL). | Rationale: Protects skin and personal clothing from splashes and spills.[16] Tight cuffs prevent chemicals from entering sleeves. |
| Respiratory | Not required for low-volume liquid handling inside a certified chemical fume hood. A NIOSH-approved N95 respirator is required when handling the powder form outside of a ventilated enclosure. | Rationale: Engineering controls (fume hood) are the primary method for preventing inhalation.[17] A respirator is a necessary secondary measure for handling powders where dust generation is possible.[18] |
Operational Plan: Step-by-Step Protocols
Procedural discipline is paramount to safety. These steps provide a self-validating system to ensure protection throughout the workflow.
Pre-Handling and Inspection
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and the sash is at the appropriate working height.
-
Inspect PPE: Before each use, carefully inspect all PPE for signs of degradation, such as cracks, discoloration, or punctures.[9] Defective equipment must not be used.
-
Prepare a Designated Area: Clearly demarcate the handling area within the fume hood. Ensure spill cleanup materials are readily accessible.
PPE Donning & Doffing Workflow
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are handled appropriately.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chemdmart.com [chemdmart.com]
- 5. otago.ac.nz [otago.ac.nz]
- 6. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 7. osha.gov [osha.gov]
- 8. creativesafetysupply.com [creativesafetysupply.com]
- 9. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 14. ehs.sfsu.edu [ehs.sfsu.edu]
- 15. foxscientific.com [foxscientific.com]
- 16. Protective Clothing and Ensembles | Personal Protective Equipment | CDC [cdc.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
